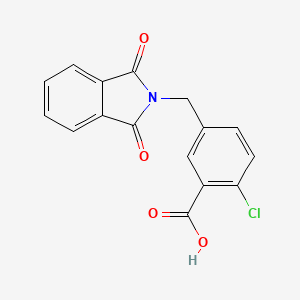
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound includes a chloro-substituted benzoic acid moiety linked to an isoindoline-1,3-dione group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out in the presence of a catalyst such as SiO₂-tpy-Nb in a solvent mixture of isopropanol and water under reflux conditions . The chloro-substituted benzoic acid moiety can be introduced through a subsequent substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to ensure sustainable and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with different biological and chemical properties .
Scientific Research Applications
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: The compound is used in the development of agrochemicals, dyes, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The chloro-substituted benzoic acid group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.
N-isoindoline-1,3-diones: A class of compounds with diverse chemical reactivity and applications.
Benzoic acid derivatives: Compounds with various substitutions on the benzoic acid moiety, leading to different chemical and biological properties.
Uniqueness
2-Chloro-5-((1,3-dioxoisoindolin-2-yl)methyl)benzoic acid is unique due to its specific combination of the isoindoline-1,3-dione and chloro-substituted benzoic acid moieties. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H10ClNO4 |
|---|---|
Molecular Weight |
315.71 g/mol |
IUPAC Name |
2-chloro-5-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H10ClNO4/c17-13-6-5-9(7-12(13)16(21)22)8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2,(H,21,22) |
InChI Key |
JFTRMWLFZIDECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


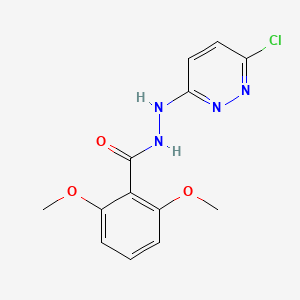
![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)
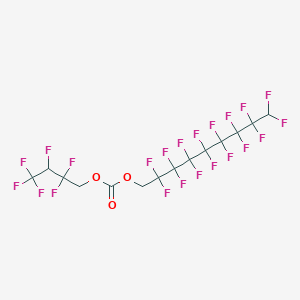
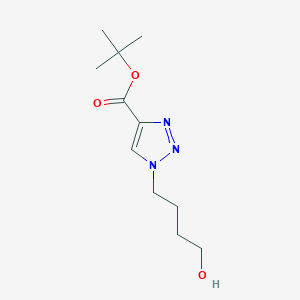
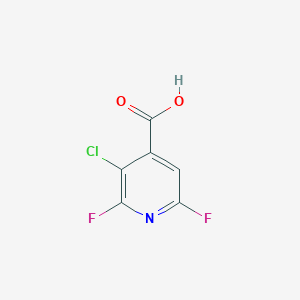


![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)
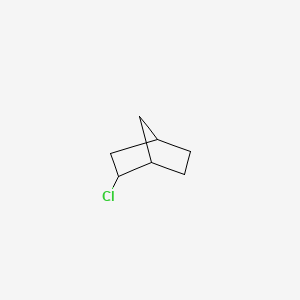

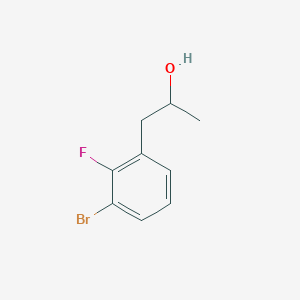

![(5-Bromo-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12088655.png)

